molecular formula C23H25NO2 B4330534 4-(dibenzylamino)-1-oxaspiro[4.5]dec-3-en-2-one

4-(dibenzylamino)-1-oxaspiro[4.5]dec-3-en-2-one

Cat. No. B4330534
M. Wt: 347.4 g/mol
InChI Key: WFENHRMXDPHJHM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(dibenzylamino)-1-oxaspiro[4.5]dec-3-en-2-one, also known as DBOD, is a synthetic compound that has gained attention in the scientific community due to its potential applications in various fields. DBOD has a unique chemical structure that makes it a promising candidate for use in drug development, materials science, and catalysis. In

Mechanism of Action

The mechanism of action of 4-(dibenzylamino)-1-oxaspiro[4.5]dec-3-en-2-one is not fully understood. However, it is believed that 4-(dibenzylamino)-1-oxaspiro[4.5]dec-3-en-2-one exerts its effects through the inhibition of certain enzymes and signaling pathways. 4-(dibenzylamino)-1-oxaspiro[4.5]dec-3-en-2-one has been shown to inhibit the activity of topoisomerases, which are enzymes involved in DNA replication and repair. 4-(dibenzylamino)-1-oxaspiro[4.5]dec-3-en-2-one has also been shown to inhibit the activity of protein kinases, which are involved in cell signaling pathways.
Biochemical and Physiological Effects:
4-(dibenzylamino)-1-oxaspiro[4.5]dec-3-en-2-one has been shown to have a range of biochemical and physiological effects. In vitro studies have demonstrated that 4-(dibenzylamino)-1-oxaspiro[4.5]dec-3-en-2-one has antitumor activity against various cancer cell lines. 4-(dibenzylamino)-1-oxaspiro[4.5]dec-3-en-2-one has also been shown to have anti-inflammatory activity and has been explored as a potential treatment for inflammatory diseases such as rheumatoid arthritis. In addition, 4-(dibenzylamino)-1-oxaspiro[4.5]dec-3-en-2-one has been shown to have antibacterial activity against various strains of bacteria.

Advantages and Limitations for Lab Experiments

The advantages of using 4-(dibenzylamino)-1-oxaspiro[4.5]dec-3-en-2-one in lab experiments include its unique chemical structure, which makes it a promising candidate for use in drug development, materials science, and catalysis. However, the synthesis of 4-(dibenzylamino)-1-oxaspiro[4.5]dec-3-en-2-one is a complex process that requires expertise in organic chemistry. In addition, the mechanism of action of 4-(dibenzylamino)-1-oxaspiro[4.5]dec-3-en-2-one is not fully understood, which makes it difficult to predict its effects in vivo.

Future Directions

There are several future directions for research on 4-(dibenzylamino)-1-oxaspiro[4.5]dec-3-en-2-one. One area of research is the development of 4-(dibenzylamino)-1-oxaspiro[4.5]dec-3-en-2-one-based materials with unique properties. Another area of research is the exploration of 4-(dibenzylamino)-1-oxaspiro[4.5]dec-3-en-2-one as a potential treatment for cancer and inflammatory diseases. In addition, further studies are needed to fully understand the mechanism of action of 4-(dibenzylamino)-1-oxaspiro[4.5]dec-3-en-2-one and its effects in vivo.
Conclusion:
In conclusion, 4-(dibenzylamino)-1-oxaspiro[4.5]dec-3-en-2-one is a synthetic compound with a unique chemical structure that has potential applications in various fields. The synthesis of 4-(dibenzylamino)-1-oxaspiro[4.5]dec-3-en-2-one is a complex process that requires expertise in organic chemistry. 4-(dibenzylamino)-1-oxaspiro[4.5]dec-3-en-2-one has been the subject of numerous scientific studies due to its potential applications in drug development, materials science, and catalysis. Further research is needed to fully understand the mechanism of action of 4-(dibenzylamino)-1-oxaspiro[4.5]dec-3-en-2-one and its effects in vivo.

Scientific Research Applications

4-(dibenzylamino)-1-oxaspiro[4.5]dec-3-en-2-one has been the subject of numerous scientific studies due to its unique chemical structure and potential applications in various fields. In drug development, 4-(dibenzylamino)-1-oxaspiro[4.5]dec-3-en-2-one has been shown to have antitumor activity and has been explored as a potential treatment for cancer. In materials science, 4-(dibenzylamino)-1-oxaspiro[4.5]dec-3-en-2-one has been used as a building block for the synthesis of novel materials with unique properties. In catalysis, 4-(dibenzylamino)-1-oxaspiro[4.5]dec-3-en-2-one has been used as a catalyst for various chemical reactions.

properties

IUPAC Name

4-(dibenzylamino)-1-oxaspiro[4.5]dec-3-en-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H25NO2/c25-22-16-21(23(26-22)14-8-3-9-15-23)24(17-19-10-4-1-5-11-19)18-20-12-6-2-7-13-20/h1-2,4-7,10-13,16H,3,8-9,14-15,17-18H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WFENHRMXDPHJHM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2(CC1)C(=CC(=O)O2)N(CC3=CC=CC=C3)CC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H25NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

347.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(Dibenzylamino)-1-oxaspiro[4.5]dec-3-en-2-one

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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